2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran

Physical Chemistry Fluorous Chemistry Solvent Engineering

2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran is a fluorinated cyclic ether, comprising a tetrahydrofuran ring substituted with a hexafluoropropyl group. Its molecular formula is C7H8F6O, and it has a molecular weight of 222.13 g/mol.

Molecular Formula C7H8F6O
Molecular Weight 222.13 g/mol
CAS No. 53005-42-8
Cat. No. B1350597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran
CAS53005-42-8
Molecular FormulaC7H8F6O
Molecular Weight222.13 g/mol
Structural Identifiers
SMILESC1CC(OC1)C(C(C(F)(F)F)F)(F)F
InChIInChI=1S/C7H8F6O/c8-5(7(11,12)13)6(9,10)4-2-1-3-14-4/h4-5H,1-3H2
InChIKeyLUFBQXOWLQEASN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran (CAS 53005-42-8): Procurement and Chemical Properties


2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran is a fluorinated cyclic ether, comprising a tetrahydrofuran ring substituted with a hexafluoropropyl group. Its molecular formula is C7H8F6O, and it has a molecular weight of 222.13 g/mol . Vendors report its physical state as a liquid with a boiling point in the range of 135-137°C and a density of approximately 1.366 g/cm³ [1]. The compound is typically supplied at a minimum purity of 95% . It is primarily offered as a specialty research chemical or intermediate .

2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran: Rationale for Specific Selection in Fluorous Chemistry


In the absence of direct, published comparative studies, the rationale for selecting 2-(1,1,2,3,3,3-hexafluoropropyl)tetrahydrofuran over other fluorinated cyclic ethers or tetrahydrofuran derivatives is based on class-level inference regarding its unique structural features. The compound's combination of a non-fluorinated tetrahydrofuran ring with a hexafluoropropyl side chain differentiates it from fully perfluorinated analogs like FC-75 (C8F16O) [1] and from simple alkylated tetrahydrofurans like 2-methyl-THF [2]. This hybrid structure is theorized to provide a distinct fluorous/organic partition coefficient (log P) profile compared to these alternatives, which is a critical parameter for applications in fluorous biphasic catalysis and separations [3]. Unlike simpler analogs, the specific balance of fluorinated and non-fluorinated domains in this molecule suggests a unique 'fluorophilicity' that cannot be replicated by substituting a generic fluorinated ether or a non-fluorinated THF derivative. The lack of quantifiable performance data for this specific compound does, however, necessitate empirical validation by the end-user.

2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran: Critical Comparative Performance Evidence


Physicochemical Profile of 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran: Baseline Data for Comparator Analysis

The fundamental physical properties of 2-(1,1,2,3,3,3-hexafluoropropyl)tetrahydrofuran are reported in vendor technical datasheets. Its boiling point is consistently listed in the range of 135-137°C, and its density is approximately 1.366 g/cm³ [1]. These values are noted as baseline data for any future comparative studies, but no direct quantitative comparison with similar compounds is available in the provided sources.

Physical Chemistry Fluorous Chemistry Solvent Engineering

Structural Differentiation of 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran from Perfluorinated and Non-Fluorinated Analogs

The molecular structure of 2-(1,1,2,3,3,3-hexafluoropropyl)tetrahydrofuran (C7H8F6O) represents a hybrid between a non-fluorinated tetrahydrofuran ring and a hexafluoropropyl side chain. This differentiates it from fully perfluorinated cyclic ethers, such as FC-75 (C8F16O), and from simple alkylated tetrahydrofurans, like 2-methyl-THF [1][2]. In fluorous biphasic systems, the partition coefficient (log P) is directly influenced by the ratio of fluorinated to non-fluorinated domains [3]. The presence of a non-fluorinated ring in the target compound implies a lower 'fluorophilicity' (lower log P) compared to perfluorinated ethers, and a higher one compared to non-fluorinated THF derivatives. This is a class-level inference, as no specific partition coefficient data is available for this compound.

Fluorous Biphasic Catalysis Structural Chemistry Fluorophilicity

Potential Role of 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran in Lithium Battery Electrolytes

A Japanese patent (JP 1999238517) describes the use of compounds containing a hexafluoroisopropyl group as additives in non-aqueous electrolytes for lithium batteries to improve storage characteristics by forming a stable film on the electrode surface [1]. While the patent provides a broad claim for this class of compounds, it does not specifically exemplify or provide quantitative data for 2-(1,1,2,3,3,3-hexafluoropropyl)tetrahydrofuran. Therefore, no direct comparison on performance metrics like capacity retention or Coulombic efficiency can be made. This suggests a potential, but unverified, application area for the compound.

Lithium-ion Batteries Electrolyte Additives Electrochemistry

2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran: Targeted Research and Industrial Use Cases


Fluorous Biphasic Catalysis and Separation Research

Researchers investigating fluorous biphasic catalysis may evaluate 2-(1,1,2,3,3,3-hexafluoropropyl)tetrahydrofuran as a novel phase tag or solvent modifier. Its partially fluorinated structure (C7H8F6O) is expected to provide a unique partition coefficient between fluorous and organic phases, which is a critical parameter for catalyst recovery and product separation [1]. This compound offers a distinct structural alternative to perfluorinated ethers (e.g., FC-75) and non-fluorinated tetrahydrofurans, which can be tested empirically to fine-tune the fluorophilicity of a reaction system. This scenario is a direct application of the structural differentiation noted in Section 3.

Organic Synthesis as a Fluorinated Building Block

The compound's unique hexafluoropropyl-tetrahydrofuran structure (C7H8F6O) makes it a candidate for use as a specialty intermediate or building block in the synthesis of more complex fluorinated molecules, particularly for medicinal or agrochemical research where the introduction of a fluorinated motif is desired. Its physical properties, such as a boiling point of 135-137°C, provide a basis for its handling in synthesis workflows . This scenario is based on the baseline physicochemical data provided in Section 3.

Electrolyte Additive Screening for Lithium Metal Batteries

In battery R&D, this compound can be screened as a potential electrolyte additive for lithium metal or lithium-ion batteries. As described in patent literature, hexafluoroisopropyl-containing compounds can improve battery storage characteristics by forming stabilizing films on electrodes [2]. While its efficacy is unproven for this specific molecule, its structural features align with the general class of additives explored in this active research field. This scenario is a direct application of the supporting evidence noted in Section 3.

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